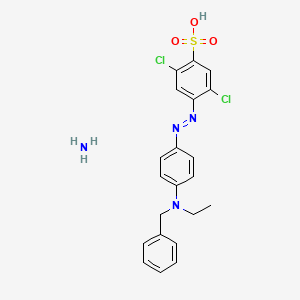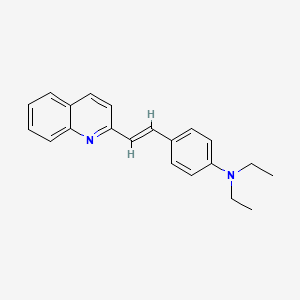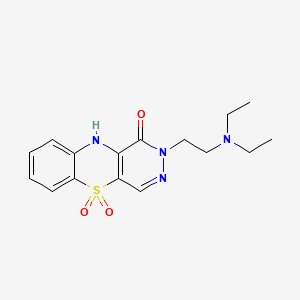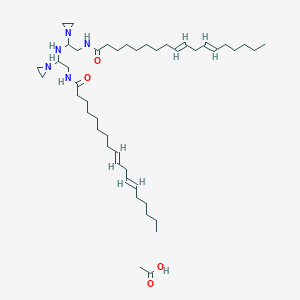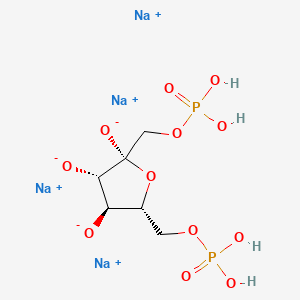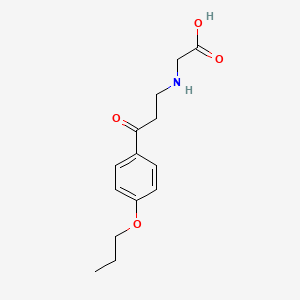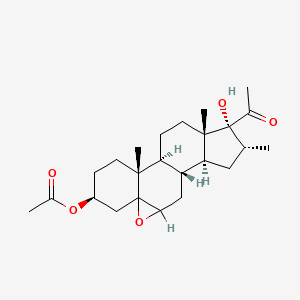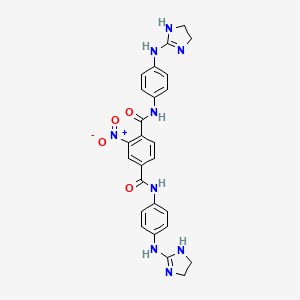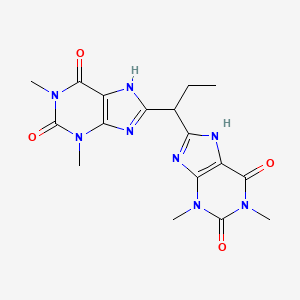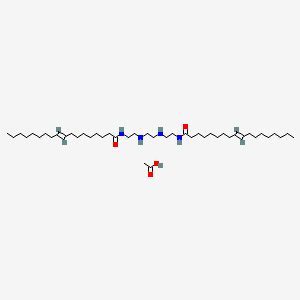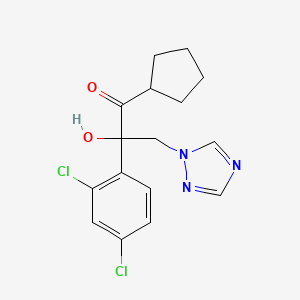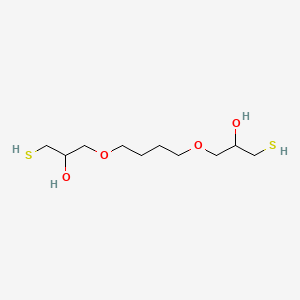
2-Propanol, 1,1'-(1,4-butanediylbis(oxy))bis(3-mercapto-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1,1’-(1,4-butanediylbis(oxy))bis(3-mercapto-) is a chemical compound with a complex structure that includes both alcohol and thiol functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,1’-(1,4-butanediylbis(oxy))bis(3-mercapto-) typically involves the reaction of 1,4-butanediol with 2-mercapto-1-propanol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of 2-Propanol, 1,1’-(1,4-butanediylbis(oxy))bis(3-mercapto-). Quality control measures are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
2-Propanol, 1,1’-(1,4-butanediylbis(oxy))bis(3-mercapto-) undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include disulfides, alcohols, ethers, and esters, depending on the specific reaction and conditions used.
科学的研究の応用
2-Propanol, 1,1’-(1,4-butanediylbis(oxy))bis(3-mercapto-) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 2-Propanol, 1,1’-(1,4-butanediylbis(oxy))bis(3-mercapto-) involves its interaction with various molecular targets and pathways. The thiol groups can form disulfide bonds with proteins, affecting their structure and function. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
2-Propanol, 1,1’-oxybis-: This compound has a similar structure but lacks the thiol groups, resulting in different chemical properties and reactivity.
2-Propanol, 1,1’-[1,4-butanediylbis(oxy)]bis[3-amino-]: This compound contains amino groups instead of thiol groups, leading to different biological activities and applications.
Oxirane, 2,2’-[1,4-butanediylbis(oxymethylene)]bis-: This compound has an epoxide functional group, which imparts different reactivity and applications compared to the thiol-containing compound.
Uniqueness
The presence of both alcohol and thiol functional groups in 2-Propanol, 1,1’-(1,4-butanediylbis(oxy))bis(3-mercapto-) makes it unique and versatile. The thiol groups provide the ability to form disulfide bonds, while the hydroxyl groups offer opportunities for hydrogen bonding and other interactions. This combination of functional groups allows for a wide range of chemical reactions and applications in various fields.
特性
CAS番号 |
197921-94-1 |
|---|---|
分子式 |
C10H22O4S2 |
分子量 |
270.4 g/mol |
IUPAC名 |
1-[4-(2-hydroxy-3-sulfanylpropoxy)butoxy]-3-sulfanylpropan-2-ol |
InChI |
InChI=1S/C10H22O4S2/c11-9(7-15)5-13-3-1-2-4-14-6-10(12)8-16/h9-12,15-16H,1-8H2 |
InChIキー |
LOVUEQHRPLXAFA-UHFFFAOYSA-N |
正規SMILES |
C(CCOCC(CS)O)COCC(CS)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


